tert-Butyl-DL-alanine
Description
tert-Butyl-DL-alanine is a derivative of alanine, an amino acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This modification makes it a valuable compound in organic synthesis, particularly in peptide chemistry, due to its ability to act as a masked carboxyl group surrogate.
Properties
IUPAC Name |
2-(tert-butylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTPISKDZDHEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl-DL-alanine can be synthesized through the esterification of alanine with tert-butanol. This reaction is typically catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction conditions involve the use of an excess of tert-butanol and anhydrous magnesium sulfate to ensure high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the mineral acid-catalyzed addition of isobutene to alanine . This method is popular due to the availability of starting materials and the high chemical yields achieved. it requires careful handling of flammable isobutene, which has led to the development of safer procedures involving heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles like RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl-DL-alanine has several applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a masked carboxyl group surrogate.
Biology: It serves as a building block for the synthesis of various biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl-DL-alanine involves its role as a protecting group in peptide synthesis. The tert-butyl group protects the carboxyl group of alanine, preventing unwanted reactions during peptide chain elongation . This protection is typically removed under acidic conditions, releasing the free carboxyl group for further reactions .
Comparison with Similar Compounds
- tert-Butyl-L-alanine
- tert-Butyl-D-alanine
- tert-Butyl-glycine
Comparison: tert-Butyl-DL-alanine is unique due to its racemic mixture of D- and L-alanine, providing a broader range of applications compared to its enantiomerically pure counterparts . Its tert-butyl group offers stability and ease of removal, making it a preferred choice in peptide synthesis .
Biological Activity
tert-Butyl-DL-alanine is a derivative of the amino acid alanine, characterized by the substitution of its hydrogen atom in the carboxyl group with a tert-butyl group. This modification alters its biological properties and applications, particularly in peptide synthesis and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacokinetic properties, therapeutic applications, and relevant research findings.
This compound can be synthesized through various methods, including the esterification of alanine with tert-butanol, often catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate. In industrial settings, mineral acid-catalyzed addition of isobutene to alanine is common. The resulting compound serves as a masked carboxyl group surrogate in peptide synthesis, allowing for enhanced stability and reactivity during chemical reactions.
The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The tert-butyl group protects the carboxyl group from premature reactions, facilitating the formation of complex peptides that may exhibit enhanced biological activities. This protective mechanism is crucial in developing peptide-based drugs and therapeutic agents .
Pharmacokinetics
Research has shown that this compound exhibits favorable pharmacokinetic properties, including metabolic stability and bioavailability. In vitro studies indicate that compounds containing the tert-butyl group often demonstrate lower clearance rates and longer half-lives compared to their non-tert-butyl counterparts. For instance, a study reported that a β-alanine derivative had a half-life exceeding 120 minutes in human plasma, indicating significant metabolic stability .
Research Findings and Case Studies
Several studies have investigated the biological implications of this compound:
- Metabolic Stability : A comparative analysis revealed that replacing traditional groups with tert-butyl can enhance metabolic stability. For example, compounds with a trifluoromethylcyclopropyl group showed improved stability over those containing tert-butyl, suggesting that while tert-butyl provides some advantages, alternative modifications may yield better pharmacokinetic profiles .
- Peptide Synthesis : In peptide synthesis applications, this compound has been utilized to create biologically active peptides. Its unique structure allows for the development of peptides with specific functionalities that can target various biological pathways effectively .
- Therapeutic Applications : The compound's role in developing glutamine antagonists has been highlighted in recent research. For instance, a prodrug derived from 6-diazo-5-oxo-l-norleucine exhibited improved metabolic stability and tumor-targeting properties when modified with a tert-butyl ester . This underscores the potential of this compound in enhancing drug efficacy.
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
| Compound | Metabolic Stability (Half-life) | Bioavailability | Application |
|---|---|---|---|
| This compound | >120 min in human plasma | High | Peptide synthesis |
| β-Alanine derivative | 60 min in human plasma | Moderate | Vasodilation studies |
| Trifluoromethylcyclopropyl | 114 min in human plasma | High | Enhanced metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
